molecular formula C19H19N3O2S B2385626 N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide CAS No. 1251610-14-6

N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide

Cat. No.: B2385626
CAS No.: 1251610-14-6
M. Wt: 353.44
InChI Key: AGMOSYXKWJSSHN-UHFFFAOYSA-N
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Description

N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide is a complex organic compound that features a quinoline moiety, a thiophene ring, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes acylation to introduce the acetamido group. The thiophene ring is then attached through a coupling reaction, often facilitated by a palladium catalyst under inert conditions. The final step involves the formation of the butanamide linkage through amidation reactions, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted amides or thiophenes.

Scientific Research Applications

N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The quinoline moiety is known to intercalate with DNA, while the thiophene ring can participate in π-π stacking interactions. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-yl)-4-(2-(furan-2-yl)acetamido)butanamide: Similar structure but with a furan ring instead of thiophene.

    N-(quinolin-8-yl)-4-(2-(pyridin-2-yl)acetamido)butanamide: Contains a pyridine ring instead of thiophene.

Uniqueness

N-(quinolin-8-yl)-4-(2-(thiophen-2-yl)acetamido)butanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics or as enzyme inhibitors.

Properties

IUPAC Name

N-quinolin-8-yl-4-[(2-thiophen-2-ylacetyl)amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-17(9-3-10-20-18(24)13-15-7-4-12-25-15)22-16-8-1-5-14-6-2-11-21-19(14)16/h1-2,4-8,11-12H,3,9-10,13H2,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMOSYXKWJSSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)CC3=CC=CS3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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